molecular formula C20H21N3O4S2 B2866306 N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922101-29-9

N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2866306
CAS No.: 922101-29-9
M. Wt: 431.53
InChI Key: BQDVCNYQXYZHHG-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic compound featuring a 2-aminothiazole core functionalized with sulfonamide and acetamide groups, designed for pharmaceutical research and development. This molecule belongs to a class of 2-aminothiazole sulfonamide derivatives that have demonstrated significant potential in medicinal chemistry research due to their multi-target inhibitory activity . Structurally related 2-aminothiazole-sulfonamide hybrids have shown potent, dose-dependent inhibition of clinically relevant enzymes including urease (with IC50 values reported as low as 14.06-20.21 μM/mL in reference compounds), α-glucosidase, and α-amylase, suggesting potential research applications in metabolic disorder and antimicrobial studies . The molecular architecture incorporates key pharmacophores: the 4-methylphenylsulfonamido moiety contributes to enzyme binding affinity, while the thiazole ring system provides a privileged heterocyclic scaffold for bioactivity modulation . Compounds within this structural class have demonstrated promising in silico drug-like properties including high gastrointestinal absorption and optimal skin permeation (predicted Log Kp values ranging from -5.83 to -6.54 cm/s), though they are predicted to be non-permeable to the blood-brain barrier . Research-grade compounds of this nature are characterized using comprehensive analytical techniques including FTIR, NMR (1H & 13C), and UV/Vis spectroscopy to ensure structural identity and purity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult relevant safety data sheets and adhere to institutional chemical safety protocols.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-6-8-18(9-7-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-4-3-5-17(10-15)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDVCNYQXYZHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922101-29-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O4S2C_{20}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 431.5 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxybenzyl moiety, which are critical for its biological activity.

PropertyValue
CAS Number922101-29-9
Molecular FormulaC20H21N3O4S2
Molecular Weight431.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Core : This can be achieved by reacting appropriate thioketones with amines.
  • Sulfonamide Linkage : The sulfonamide group is introduced through the reaction of 4-methylphenylsulfonyl chloride with an amine.
  • Coupling Reaction : The final coupling of the thiazole with the methoxybenzyl group is facilitated using coupling agents like EDCI.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer cells)
  • Results :
    • The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
    • Flow cytometry analysis revealed that treated cells underwent G2/M phase arrest, suggesting interference with the cell cycle.

The proposed mechanism for the anticancer activity includes:

  • Tubulin Inhibition : Similar to other known antitumor agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Molecular Docking Studies : Computational studies suggest that the compound binds to the colchicine site on tubulin, corroborating experimental findings regarding its inhibitory effects on tubulin polymerization.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Cytotoxicity :
    • A study demonstrated that this compound significantly inhibited cancer cell growth in vitro, with detailed analysis showing dose-dependent effects and specific cell cycle phase arrest .
  • Molecular Characterization :
    • Detailed characterization using spectroscopic methods confirmed the structural integrity and purity of synthesized compounds, ensuring reliable biological evaluations .
  • Comparative Analysis :
    • Comparative studies with other thiazole derivatives indicated that modifications in substituents could enhance or reduce biological activity, emphasizing structure-activity relationships (SAR) .

Comparison with Similar Compounds

Structural Features

The target compound shares core motifs with several sulfonamide-thiazole/acetamide derivatives (Table 1). Key structural variations include:

  • Substituents on the thiazole ring : The 4-methylphenylsulfonamido group in the target contrasts with halogenated (e.g., 4-chloro, 4-fluoro) or benzamide-substituted analogs in other compounds .
  • Acetamide side chain: The 3-methoxybenzyl group distinguishes it from norbornane (e.g., compound 17d), fluorophenyl, or pyrazole-containing derivatives .
Table 1. Structural and Spectral Comparison of Selected Compounds
Compound Name Core Structure Substituents Key IR (cm⁻¹) NMR Features (δ, ppm) Activity Reference
Target Compound Thiazole-acetamide 3-methoxybenzyl, 4-methylphenylsulfonamido C=O: 1663–1682; NH: 3150–3319 Methoxy (δ~3.8); sulfonamido NH δ~10 Hypothetical
Compound 17d (CDK9 inhibitor) Thiazole-acetamide Exo-norbornane, dihydrodioxine C=O: ~1680 Aromatic δ7.32, δ6.93 CDK9 inhibition
N-(4-fluorophenyl)acetamide derivative Triazole-thione 4-fluorophenyl, phenylsulfonyl C=S: 1247–1255; NH: 3278–3414 Difluorophenyl signals Not reported
Compound 5 () Oxazole-sulfamoyl Benzamide, phenylthiazole S=O: ~1250 Benzamide δ~7.5 Antimicrobial (assumed)

Spectral Analysis

  • IR Spectroscopy :
    • The target’s carbonyl (C=O) stretch at 1663–1682 cm⁻¹ aligns with hydrazinecarbothioamides (), confirming acetamide formation .
    • Absence of S-H bands (~2500–2600 cm⁻¹) in triazole-thiones () contrasts with the target’s stable thiazole structure .
  • NMR Spectroscopy: The 3-methoxybenzyl group’s protons (δ~3.8) and sulfonamido NH (δ~10) are diagnostic markers. Compound 17d’s dihydrodioxine protons (δ~4.31) and norbornane signals (δ~3.21) highlight electronic differences .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 3-methoxybenzyl group may enhance membrane permeability compared to halogenated (e.g., 4-fluorophenyl) or polar (e.g., benzamide) analogs .

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